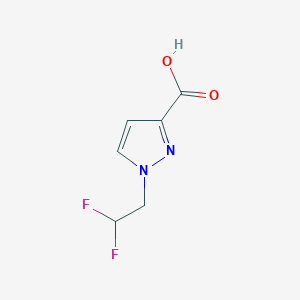

1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid

描述

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006486-39-0) is a fluorinated pyrazole derivative with the molecular formula C₆H₆F₂N₂O₂ and a molecular weight of 176.12 g/mol . It serves as a critical building block in pharmaceutical and agrochemical research due to its bifunctional structure: the pyrazole ring offers a rigid scaffold for molecular interactions, while the difluoroethyl group enhances metabolic stability and lipophilicity . The carboxylic acid moiety enables hydrogen bonding and salt formation, making it valuable in drug design .

属性

IUPAC Name |

1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c7-5(8)3-10-2-1-4(9-10)6(11)12/h1-2,5H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHZBMQEQFYPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006486-39-0 | |

| Record name | 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes for 1-(2,2-Difluoroethyl)-1H-Pyrazole-3-Carboxylic Acid

Cyclocondensation of Difluoroacetyl Derivatives

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors enhance reaction control and throughput for exothermic steps, such as the cyclocondensation of difluoroacetyl derivatives. By maintaining precise temperature gradients (-30°C to 80°C) and residence times, these systems achieve yields exceeding 85% while reducing solvent waste.

Recrystallization and Purification

Post-synthesis purification is critical for removing isomeric byproducts (e.g., 5-(difluoromethyl) regioisomers). Recrystallization from aqueous ethanol (40% v/v) at 10°C elevates purity to >99%, as demonstrated in patent CN111362874B. Solvent selection (methanol, ethanol, or acetone) impacts crystal morphology and impurity retention, with ethanol offering optimal solubility and recovery rates.

Reaction Mechanism and Regiochemical Control

The regioselectivity of pyrazole formation hinges on the electronic and steric effects of substituents. Difluoroacetyl groups act as electron-withdrawing moieties, directing hydrazine attack to the β-keto position. Computational studies suggest that the difluoroethyl group’s electronegativity stabilizes transition states during cyclization, favoring 1,3-substitution patterns. Catalysts like potassium iodide further modulate selectivity by coordinating to reactive intermediates, reducing activation energy for the desired pathway.

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Requires specialized hydrazines | 70–85% |

| Alkylation | Commercially available reagents | Moderate yields, byproduct formation | 60–75% |

| Halogenation-Insertion | Scalable, minimal isomers | Complex multistep process | 75–80% |

化学反应分析

Types of Reactions

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylates or reduction to yield alcohol derivatives.

Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation can produce carboxylate salts.

科学研究应用

Agrochemical Development

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid is being explored for its potential use in developing new agrochemicals. Its structural characteristics allow for modifications that can enhance biological activity against pests and diseases in crops.

- Case Study : Research has indicated that derivatives of pyrazole compounds exhibit significant acaricidal properties, suggesting that this compound could be engineered into effective pest control agents .

| Compound | Activity | Reference |

|---|---|---|

| Tebufenpyrad | Acaricidal | Schmidt et al., 2003 |

| This compound | Potential for modification | Current Research |

Pharmaceutical Applications

The compound's unique structure presents opportunities in pharmaceutical research, particularly in the synthesis of new therapeutic agents.

- Synthesis of Bioactive Compounds : this compound can serve as a precursor for synthesizing bioactive pyrazole derivatives, which have been shown to possess anti-inflammatory and anticancer properties.

- Case Study : In experimental studies, related pyrazole derivatives have demonstrated significant activity against various cancer cell lines, indicating that modifications to the difluoroethyl group could enhance efficacy .

| Derivative | Target Activity | Reference |

|---|---|---|

| Pyrazole Derivative A | Anticancer | MDPI Journal, 2005 |

| Pyrazole Derivative B | Anti-inflammatory | Current Research |

Material Science

The compound's chemical stability and reactivity make it suitable for applications in material science, particularly in the development of new polymers or coatings that require specific chemical properties.

作用机制

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets through its difluoroethyl group. This group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pyrazole ring can also participate in π-π stacking interactions, further modulating the compound’s effects.

相似化合物的比较

Key Properties

- Purity : Typically ≥95% .

- Storage : Stable under inert atmosphere at 2–8°C .

- Hazards : Classified as hazardous (H302: harmful if ingested; H314: causes severe skin burns and eye damage) .

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues with Fluorinated Alkyl Chains

a) 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 943107-51-5)

- Structure : Adds a methyl group at pyrazole position 4.

- Impact : Increased lipophilicity (logP ~1.2 vs. ~0.8 for the parent compound) enhances membrane permeability. The methyl group may sterically hinder metabolic oxidation at position 5 .

- Applications : Used in kinase inhibitor development due to improved target binding .

b) 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1006340-71-1)

- Structure : Replaces difluoroethyl with trifluoroethyl.

- Impact : Higher electronegativity from the third fluorine increases acidity (pKa ~2.5 vs. ~3.0 for the parent compound), enhancing solubility in polar solvents. The trifluoroethyl group also improves resistance to cytochrome P450-mediated metabolism .

- Applications : Preferred in fluorinated prodrugs and agrochemicals .

c) 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1427014-31-0)

- Structure : Single fluorine on ethyl chain and methyl at position 5.

- Impact : Reduced fluorine content lowers metabolic stability compared to difluoro/trifluoro derivatives. However, the methyl group balances lipophilicity (logP ~1.0) .

- Applications: Intermediate for non-steroidal anti-inflammatory agents .

Analogues with Heteroatom Substituents

a) 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006462-05-0)

b) 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 1006442-59-6)

- Structure : Nitro group at position 4.

- Impact : The nitro group strongly withdraws electrons, lowering pKa (~2.3) and enhancing reactivity in reduction reactions .

- Applications: Precursor for amino-pyrazole derivatives in anticancer drug discovery .

Analogues with Cyclic or Aromatic Substituents

a) 2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid (CAS: N/A)

b) 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1779426-71-9)

生物活性

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₅F₂N₃O₂

- Molecular Weight : Approximately 189.13 g/mol

- CAS Number : 1006442-59-6

The compound features a pyrazole ring with a carboxylic acid group and a difluoroethyl side chain. The presence of electron-withdrawing groups such as the difluoroethyl moiety enhances its reactivity and potential interactions with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent in managing inflammatory diseases.

Enzyme Inhibition

The compound has been studied for its ability to modulate enzyme activity, particularly in the context of disease processes. The nitro group present in its structure is crucial for enhancing the compound's interaction with biological targets, thereby influencing its efficacy as a pharmaceutical agent.

Comparative Biological Activity

To better understand the biological activity of this compound, it is helpful to compare it with other pyrazole derivatives.

The mechanism of action for this compound involves its interaction with specific molecular targets. The difluoroethyl group enhances binding affinity to enzymes or receptors by increasing lipophilicity and modulating electronic properties. This modulation can lead to competitive inhibition or allosteric effects on enzyme function .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Anti-inflammatory Activity :

-

Enzyme Interaction Study :

- Objective : To assess the binding affinity of the compound to specific enzymes involved in metabolic pathways.

- Results : Enhanced binding was observed due to the structural modifications provided by the difluoroethyl group, indicating potential therapeutic applications in metabolic disorders.

常见问题

Q. What are the key synthetic strategies for preparing 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or cyclocondensation. For example, a two-step protocol may include:

Step 1 : Palladium(II) acetate and tert-butyl XPhos ligand in tert-butanol under inert atmosphere (40–100°C, 5.5 hours) to introduce the difluoroethyl group.

Step 2 : Acid hydrolysis (HCl/water, 93–96°C, 17 hours) to deprotect the carboxylate group .

Optimization involves adjusting catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvent polarity, and reaction time to suppress side products like over-fluorinated derivatives. Purity is confirmed via HPLC (≥95%) .

Q. How is the structural identity of this compound validated, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires:

- NMR : ¹H/¹³C/¹⁹F NMR to resolve pyrazole ring protons (δ 6.5–7.2 ppm), difluoroethyl group (δ 4.5–5.0 ppm), and carboxylic acid protons (broad ~δ 12–14 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 221.12 for C₆H₅F₂N₂O₂) .

- XRD : Single-crystal X-ray diffraction for absolute configuration (if crystalline derivatives are available) .

Q. What purity standards are acceptable for this compound in biological assays, and how are impurities characterized?

Methodological Answer: A minimum purity of 95% is required for reproducible assays. Impurities (e.g., unreacted precursors or dehalogenated byproducts) are identified via:

- HPLC-PDA : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 210–254 nm.

- LC-MS/MS : Quantifies trace impurities (e.g., 1-(2-fluoroethyl) analogs) at ppm levels .

Storage at 2–8°C in dry conditions prevents hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How do substituents at the pyrazole ring (e.g., bromo, iodo, nitro) influence the compound’s reactivity and pharmacological activity?

Methodological Answer: Substituents alter electronic and steric properties:

- Electron-Withdrawing Groups (NO₂, Br) : Increase electrophilicity at C-4/C-5 positions, enhancing nucleophilic substitution (e.g., Suzuki-Miyaura couplings) .

- Iodo Substituents : Enable radioiodination (¹²⁵I) for tracer studies in metabolic pathways .

Comparative studies of analogs (e.g., 4-bromo vs. 4-nitro derivatives) show that bulky groups reduce solubility but improve target binding affinity in enzyme inhibition assays .

Q. How can computational methods predict the compound’s reactivity in aqueous vs. nonpolar environments?

Methodological Answer:

- DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set predicts protonation states (pKa ~3.69) and solvation effects. The carboxylic acid group is deprotonated at physiological pH, favoring hydrogen bonding with target proteins .

- MD Simulations : GROMACS models reveal conformational flexibility of the difluoroethyl group in lipid bilayers, explaining membrane permeability differences vs. non-fluorinated analogs .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer: Discrepancies in IC₅₀ values often arise from assay conditions:

- Buffer pH : Activity of the carboxylate form (deprotonated) is pH-dependent. Use phosphate-buffered saline (pH 7.4) for consistency .

- Metabolic Stability : Microsomal assays (e.g., rat liver S9 fractions) identify rapid glucuronidation of the carboxylic acid, necessitating prodrug strategies (e.g., ethyl ester protection) .

Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) reduces false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。